molecular formula C9H12ClN3 B079440 2-(3-Chlorophenyl)-1,1-dimethylguanidine CAS No. 13636-32-3

2-(3-Chlorophenyl)-1,1-dimethylguanidine

Cat. No.: B079440
CAS No.: 13636-32-3
M. Wt: 197.66 g/mol
InChI Key: HNIDNQGBEAELQX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,1-dimethylguanidine is a chemical compound characterized by the presence of a guanidine group substituted with a 3-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1,1-dimethylguanidine typically involves the reaction of 3-chloroaniline with dimethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the guanidine structure. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1,1-dimethylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxide or hydroxylated products.

    Reduction: Reduced derivatives with the guanidine group intact.

    Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 2-(3-Chlorophenyl)-1,1-dimethylguanidine serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with tailored properties.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
  • Cytotoxicity Against Cancer Cells : Research has shown that compounds with similar frameworks demonstrate selective cytotoxicity towards human cancer cell lines, suggesting potential applications in cancer therapy.

Medicine

  • Pharmacological Potential : The compound is being explored as a pharmacophore for the development of new therapeutic agents. Its interaction with biological targets may modulate enzyme activity and receptor function, making it a candidate for treating various diseases .
  • Neuroprotective Effects : Some studies suggest that guanidine derivatives can act on NMDA receptors, potentially offering therapeutic benefits in neurodegenerative diseases by modulating excitatory neurotransmission .

Industrial Applications

  • Agrochemical Synthesis : this compound is utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides due to its biological activity.
  • Specialty Chemicals Production : The compound serves as an intermediate in synthesizing specialty chemicals used in various industrial applications, including rubber vulcanization processes where substituted guanidines are employed as accelerators .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,1-dimethylguanidine
  • 2-(3-Bromophenyl)-1,1-dimethylguanidine
  • 2-(3-Chlorophenyl)-1,1-diethylguanidine

Uniqueness

2-(3-Chlorophenyl)-1,1-dimethylguanidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the dimethylguanidine moiety can confer distinct properties compared to other similar compounds, making it a valuable compound for various applications.

Biological Activity

2-(3-Chlorophenyl)-1,1-dimethylguanidine (CDMG) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

CDMG is characterized by its guanidine structure, with a chlorophenyl substituent that enhances its biological activity. The molecular formula is C10_{10}H13_{13}ClN2_{2}, and it exhibits properties typical of guanidine derivatives, including basicity and the ability to form hydrogen bonds.

Antimicrobial Activity

Recent studies have demonstrated that CDMG exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli25
Pseudomonas aeruginosa25
Klebsiella pneumoniae50

These results suggest that CDMG is equipotent with standard antibiotics like ciprofloxacin and streptomycin, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

CDMG has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The compound induces apoptosis through several pathways, including:

  • Activation of caspase-3 : This enzyme plays a crucial role in the execution phase of cell apoptosis.
  • Downregulation of the AKT pathway : This signaling pathway is often upregulated in cancers, promoting survival and proliferation.

In vitro studies have demonstrated that CDMG can reduce the viability of glioma cells significantly, suggesting its potential as an adjunct therapy in cancer treatment .

The biological activity of CDMG can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : CDMG may inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound can alter receptor activity, leading to changes in cellular signaling pathways.

These interactions result in the modulation of critical biological processes such as apoptosis and inflammation, contributing to its antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of guanidine indicated that compounds similar to CDMG exhibited strong antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications on the biological efficacy of guanidine derivatives .
  • Cancer Cell Studies : Research involving glioma cell lines treated with CDMG showed a marked decrease in cell proliferation rates and increased apoptosis markers such as cleaved PARP and caspase-3 activation. This suggests that CDMG may enhance the effectiveness of existing chemotherapeutic agents by sensitizing resistant cancer cells .

Properties

IUPAC Name

2-(3-chlorophenyl)-1,1-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-13(2)9(11)12-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIDNQGBEAELQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929341
Record name N'-(3-Chlorophenyl)-N,N-dimethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13636-32-3
Record name N′-(3-Chlorophenyl)-N,N-dimethylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13636-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-N-(3-chlorophenyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(3-Chlorophenyl)-N,N-dimethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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